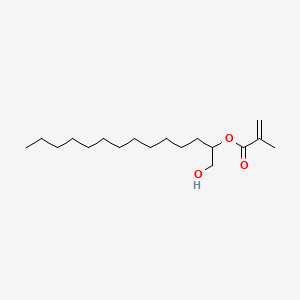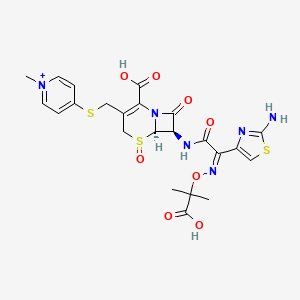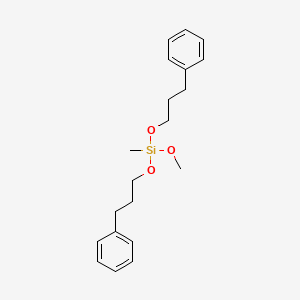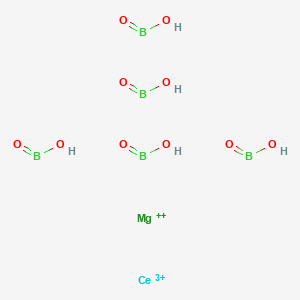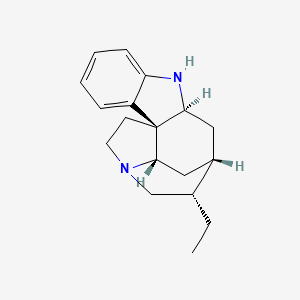
Tubifolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubifolidine is a member of the Strychnos alkaloids, a class of structurally complex compounds known for their diverse biological properties. These alkaloids are typically isolated from various plant sources and have garnered significant interest due to their physiological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of tubifolidine involves an 11-step process to construct the ABCDE pentacyclic framework of the Strychnos alkaloids. Key steps include the cyclization reaction of tetrahydrocarbazoles bearing a nitrilealkyl side chain at the C-2 position, mediated by tetrachloro-1,4-benzoquinone, and the intramolecular addition of the amide as the nucleophile .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tubifolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include tetrachloro-1,4-benzoquinone, benzyl azide, and various acids and bases for cyclization and substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Tubifolidine serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s biological properties make it a subject of interest for understanding its interactions with biological systems.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including antitumor, anti-inflammatory, and antibacterial activities.
Mechanism of Action
The mechanism of action of tubifolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed physiological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tubifolidine is structurally related to other Strychnos alkaloids, including:
- Geissoschizoline
- Akuammicine
- Strychnopivotine
- Dasycarpidone
- Uleine
Uniqueness
What sets this compound apart from these similar compounds is its unique pentacyclic structure and the specific functional groups it contains. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
CAS No. |
6883-33-6 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1S,9S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene |
InChI |
InChI=1S/C18H24N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,16-17,19H,2,7-11H2,1H3/t12-,13+,16+,17+,18+/m1/s1 |
InChI Key |
QSQOLCZSZHPZBY-FGPFUNDFSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C[C@@H]3NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CN2CCC34C2CC1CC3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


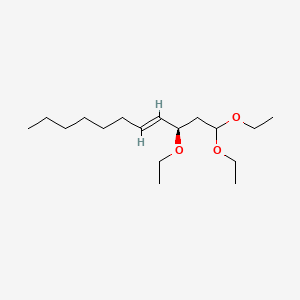
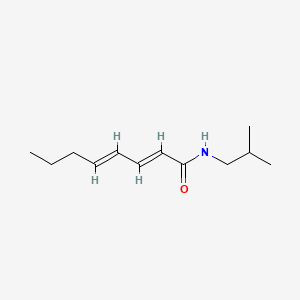
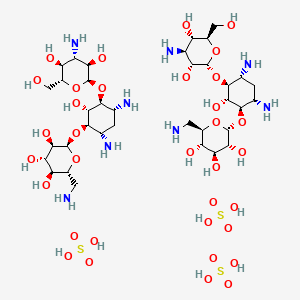
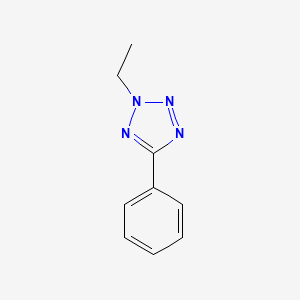
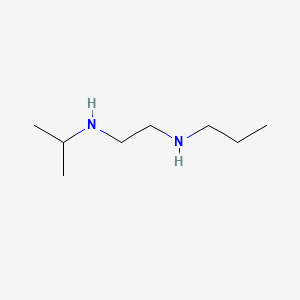
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
